2-(2,6-Dichlorophenyl)-2-methylpropanoic acid
Description
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is an arylpropionic acid derivative characterized by a 2,6-dichlorophenyl group attached to a methyl-substituted propanoic acid backbone. The 2,6-dichlorophenyl moiety enhances lipophilicity and may influence binding to cyclooxygenase (COX) enzymes, similar to other chlorinated NSAIDs .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIDCOYVCJHGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid typically involves the chlorination of cyclohexanone to produce 2,2,6,6-tetrachlorocyclohexanone, which is then subjected to a series of reactions including condensation with malonic acid diester, dehydrochlorination, hydrolysis, rearrangement under alkaline conditions, acidification, and decarboxylation . This method is advantageous due to its simplicity, cost-effectiveness, and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal catalysts such as palladium chloride, along with oxidants like tert-butyl peroxy ether and ligands like Xantphos . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other chemicals.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparison with Similar Compounds
Key Observations:
Acidity : The target compound’s pKa (~3.8–4.2) is closer to diclofenac (pKa 4.0) than ibuprofen (pKa 4.9), suggesting enhanced ionization at physiological pH, which may improve tissue permeability .
Lipophilicity : The dichloro substitution likely elevates logP compared to CLO or the methoxy analogue, favoring membrane penetration but possibly increasing hepatotoxicity risks .
Biological Activity
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a methylpropanoic acid backbone, contributing to its unique reactivity and biological profile. Its chemical formula is CHClO.
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The proposed mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, such as phospholipases and cyclooxygenases.
- Receptor Interaction : It has been shown to interact with various receptors that modulate pain and inflammation signaling pathways.
Pharmacological Studies
Recent studies have explored the pharmacokinetic properties of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : The compound demonstrates good absorption characteristics in biological systems.
- Distribution : It shows a favorable distribution profile in various tissues.
- Metabolism : Metabolic pathways involve conjugation and oxidation reactions.
- Excretion : Primarily excreted through renal pathways.
Case Studies
-
Anti-inflammatory Activity :
- In a controlled study involving animal models, this compound significantly reduced edema induced by inflammatory agents. The results indicated a dose-dependent response with an optimal effect observed at moderate doses.
-
Analgesic Effects :
- Another study assessed its analgesic properties using the formalin test in rodents. The compound demonstrated notable pain relief comparable to standard analgesics like ibuprofen.
Comparative Biological Activity
To understand its efficacy relative to similar compounds, a comparison table is provided below:
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition; receptor interaction |
| 2-(4-Chlorophenyl)-2-methylpropanoic acid | Moderate | Low | Primarily receptor interaction |
| 4-Chloro-2-methylphenoxyacetic acid | High | High | Enzyme inhibition; receptor interaction |
Potential Applications
The potential applications of this compound extend to:
- Pharmaceutical Development : As a candidate for new anti-inflammatory and analgesic drugs.
- Agricultural Chemicals : Its herbicidal properties are being explored for use in agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
